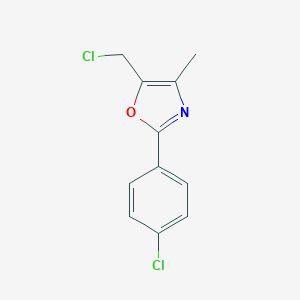
(S)-1-(2,4,6-Triisopropylphenyl)ethanol
概要
説明
(S)-1-(2,4,6-Triisopropylphenyl)ethanol is a chiral alcohol with a bulky aromatic group. This compound is known for its steric hindrance due to the presence of three isopropyl groups on the phenyl ring, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4,6-Triisopropylphenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(2,4,6-Triisopropylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
(S)-1-(2,4,6-Triisopropylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products
Oxidation: (S)-1-(2,4,6-Triisopropylphenyl)ethanone.
Reduction: (S)-1-(2,4,6-Triisopropylphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(S)-1-(2,4,6-Triisopropylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(2,4,6-Triisopropylphenyl)ethanol involves its interaction with various molecular targets. The bulky phenyl group with isopropyl substituents can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, further affecting its activity and interactions.
類似化合物との比較
Similar Compounds
- (S)-1-(2,4,6-Trimethylphenyl)ethanol
- (S)-1-(2,4,6-Triethylphenyl)ethanol
- (S)-1-(2,4,6-Tributylphenyl)ethanol
Uniqueness
(S)-1-(2,4,6-Triisopropylphenyl)ethanol is unique due to its steric hindrance, which can significantly affect its reactivity and interactions compared to other similar compounds. The presence of three isopropyl groups on the phenyl ring makes it more sterically demanding, influencing its chemical behavior and applications.
特性
IUPAC Name |
(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPQIIFUMKNLF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447339 | |
| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102225-88-7 | |
| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (S)-1-(2,4,6-Triisopropylphenyl)ethanol?
A1: this compound is characterized by the following:
Q2: Why is this compound considered a versatile chiral auxiliary?
A2: this compound is deemed versatile due to its successful application in the synthesis of various chiral compounds. Research highlights its use in synthesizing:
Q3: How can the optical purity of this compound be assessed?
A3: The enantiomeric purity of this compound, a critical factor in asymmetric synthesis, can be determined using chiral HPLC. A Chiralcel OD-H column with a 5 μm particle size and a mobile phase of isopropanol:hexane (2:98) at a flow rate of 0.5 mL/min is typically employed for this purpose . This method allows for the separation and quantification of the enantiomers, ensuring the use of highly enantiopure material in subsequent reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)








